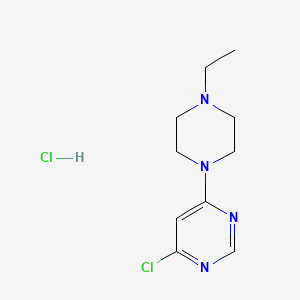

4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride

Descripción

4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative featuring a chloro substituent at the 4-position and a 4-ethylpiperazine moiety at the 6-position of the pyrimidine ring, with a hydrochloride counterion enhancing its solubility. This compound is structurally related to kinase inhibitors and receptor-targeting agents, where the ethyl group on the piperazine ring may modulate steric and electronic interactions with biological targets.

Propiedades

IUPAC Name |

4-chloro-6-(4-ethylpiperazin-1-yl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4.ClH/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHJCKZQCKJXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=NC=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The preparation of 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride generally involves two main stages:

- Stage 1: Preparation of the chloropyrimidine intermediate, often 4-chloro-6-hydroxypyrimidine or 4,6-dichloropyrimidine.

- Stage 2: Nucleophilic substitution of the chlorine at position 6 by a piperazine derivative, followed by conversion to the hydrochloride salt.

Preparation of 4-Chloro-6-Hydroxypyrimidine Intermediate

A critical precursor is 4-chloro-6-hydroxypyrimidine, which can be synthesized via the reaction of 4-chloro-6-methoxypyrimidine with hydrogen halides under controlled conditions.

- Reactants: 4-chloro-6-methoxypyrimidine and dry hydrogen chloride gas.

- Reaction Conditions: Temperature range of 5 to 30 °C, pressure from 0.1 to 20 bar (preferably 0.5 to 3 bar), and reaction can be carried out discontinuously or continuously.

- Mechanism: The methoxy group is replaced by a hydroxyl group via hydrolysis, with methyl chloride formed as a gaseous byproduct.

- Isolation: The product precipitates and is isolated by filtration.

- Yield and Purity: HPLC analysis showed a 99.1% yield with minimal residual starting material.

This method offers a straightforward and efficient route to 4-chloro-6-hydroxypyrimidine, which can be further converted to 4,6-dichloropyrimidine if needed for subsequent substitution reactions.

Synthesis of 1-(2-Pyrimidine) Piperazine Hydrochloride as a Model for Piperazine Substitution

The substitution of the pyrimidine chlorine by a piperazine moiety is a critical step in preparing the target compound. A closely related compound, 1-(2-pyrimidine) piperazine hydrochloride, has been synthesized using a novel two-step method that can be adapted for 4-ethylpiperazinyl substitution.

Step 1: Condensation Reaction

- React N-Boc-piperazine with 2-chloropyrimidine under alkaline aqueous conditions.

- Base used: Sodium carbonate (Na2CO3) preferred; alternatives include potassium carbonate (K2CO3), ammonium carbonate ((NH4)2CO3), or urea.

- Reaction temperature: 25 °C.

- Reaction time: 2 to 5 hours.

- Molar ratio of N-Boc-piperazine to 2-chloropyrimidine: 1:1 to 1:1.5 (preferably 1:1.2).

- Solvent: Water.

- Product: 1-(2-pyrimidine)-4-Boc-piperazine isolated as a white powder with high purity (98.7–99.6%) and yields ranging from 86.9% to 93.4% depending on conditions.

Step 2: Hydrolysis and Salt Formation

- Hydrolyze the Boc-protected intermediate under acidic conditions (1–6 M HCl, preferably 2 M).

- Reaction temperature: 25–40 °C (preferably 25 °C).

- Reaction time: 1.5 to 3 hours.

- Isolation by concentration and recrystallization from dehydrated alcohol yields 1-(2-pyrimidine) piperazine hydrochloride with about 89.9% yield.

- Mild reaction conditions.

- High yield and purity.

- Reduced by-product formation compared to direct substitution methods.

- Product is stable and easy to store.

- Suitable for industrial scale-up.

Summary Table of Reaction Conditions and Yields:

| Embodiment | Base Used | Molar Ratio (Boc-Piperazine:2-Chloropyrimidine) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Na2CO3 | 1:1.1 | 93.1 | 99.5 | Standard condition |

| 2 | K2CO3 | 1:1.1 | 91.4 | 99.2 | Alternative base |

| 3 | (NH4)2CO3 | 1:1.1 | 89.6 | 98.7 | Alternative base |

| 4 | Urea | 1:1.1 | 90.4 | 98.9 | Alternative base |

| 5 | Na2CO3 | 1:1 | 86.9 | 99.6 | Lower molar ratio |

| 6 | Na2CO3 | 1:1.5 | 93.4 | 99.1 | Higher molar ratio |

While the cited patent focuses on 1-(2-pyrimidine) piperazine hydrochloride, the methodology can be adapted for 4-ethylpiperazine substitution by replacing the Boc-piperazine with N-Boc-4-ethylpiperazine or directly using 4-ethylpiperazine under similar conditions. The nucleophilic substitution of the chlorine on the pyrimidine ring proceeds under mild alkaline aqueous conditions, followed by acid hydrolysis and salt formation.

Summary of Preparation Methodology

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| Preparation of 4-chloro-6-hydroxypyrimidine | 4-chloro-6-methoxypyrimidine + HCl gas, 5–30 °C, 0.5–3 bar | Hydrolysis of methoxy group to hydroxyl | High purity 4-chloro-6-hydroxypyrimidine |

| Conversion to 4,6-dichloropyrimidine (optional) | Chlorination of hydroxypyrimidine | Activation for nucleophilic substitution | 4,6-dichloropyrimidine intermediate |

| Nucleophilic substitution | N-Boc-4-ethylpiperazine + 4,6-dichloropyrimidine, Na2CO3, water, 25 °C, 3 h | Substitution at position 6 | Boc-protected substituted pyrimidine |

| Deprotection and salt formation | Acid hydrolysis with HCl (2 M), 25 °C, 2 h | Removal of Boc group and formation of hydrochloride salt | This compound |

Research Findings and Industrial Implications

- The described synthetic routes provide high yields (above 85%) and high purity (>98%) products suitable for pharmaceutical applications.

- The use of aqueous media and mild conditions reduces environmental impact and cost.

- The stepwise protection/deprotection strategy minimizes by-products and improves storage stability of intermediates.

- The process is amenable to scale-up for industrial manufacturing.

Análisis De Reacciones Químicas

4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used. For example, it can be oxidized using agents like potassium permanganate.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride is characterized by its molecular formula and a molecular weight of approximately 263.17 g/mol. The structural features include a pyrimidine ring substituted at the 4 and 6 positions with a chloro group and an ethylpiperazine moiety. This unique structure contributes to its diverse biological activities.

Medicinal Chemistry Applications

-

Building Block in Drug Synthesis :

- This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting kinases involved in cancer pathways. Its ability to modify biological activity through structural variations makes it an essential component in developing new therapeutic agents .

- Inhibition of Protein Kinases :

Case Study 1: Cancer Treatment

A study investigated the efficacy of this compound as a therapeutic agent against small-cell lung cancer (SCLC). The results indicated that the compound effectively inhibited the proliferation of SCLC cells by targeting FGFR signaling pathways, leading to reduced tumor growth in preclinical models .

Case Study 2: Enzyme Inhibition

Research has also highlighted the compound's role as an inhibitor of Src kinase, which is implicated in various cancers. The inhibition resulted in decreased cellular migration and invasion, suggesting potential applications in metastatic cancer therapies .

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Differences

Key structural variations among pyrimidine derivatives with piperazine substituents include:

- 4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS 203519-89-5) : Lacks the ethyl group on piperazine, resulting in reduced molecular weight (235.12 g/mol) and altered hydrophobicity .

- 4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride (CAS 321571-41-9) : Features a 2-methylpiperazine substituent and a methylsulfanyl group at the 2-position, increasing hydrophobicity and steric complexity .

Physicochemical Properties

*Estimated based on structural analogs.

Actividad Biológica

4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is primarily explored for its biological activities, including its effects on cellular processes and its potential as a drug candidate for various diseases, particularly in oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 263.17 g/mol. The compound features a pyrimidine ring substituted with a chloro group at the 4-position and a 4-ethylpiperazine moiety at the 6-position, which is critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors, influencing pathways related to cell proliferation, apoptosis, and signal transduction. The exact mechanism may involve:

- Receptor Binding : Interaction with specific receptors that regulate cellular responses.

- Enzyme Inhibition : Potential inhibition of kinases or other enzymes involved in cancer cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | 1.5 | Cytotoxic |

| MCF7 (Breast) | 2.0 | Cytotoxic |

| LoVo (Colon) | 1.8 | Cytotoxic |

These findings suggest that the compound may inhibit tumor growth through mechanisms such as inducing apoptosis or inhibiting angiogenesis.

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders, possibly due to its ability to cross the blood-brain barrier. Preliminary studies indicate that it may modulate neurotransmitter systems, although more research is needed to elucidate these effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Variations in the piperazine substituent can lead to significant changes in biological activity. For instance:

- Substituting the ethyl group with larger alkyl groups may enhance lipophilicity and improve receptor binding.

- Modifications on the pyrimidine ring can affect enzyme inhibition potency.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrimidine derivatives similar to this compound:

- Inhibition of Aurora Kinase : A study demonstrated that related pyrimidine derivatives could inhibit Aurora A kinase, which plays a critical role in cancer cell division. The IC50 values for these inhibitors ranged from 0.067 µM to 0.95 µM, indicating potent activity against this target .

- Antiproliferative Effects : Another investigation found that compounds with similar structures exhibited antiproliferative effects on various human cancer cell lines, emphasizing the importance of substituent modifications for enhancing efficacy .

- Neuroprotective Effects : Research has indicated that certain piperazine-substituted pyrimidines can exhibit neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.